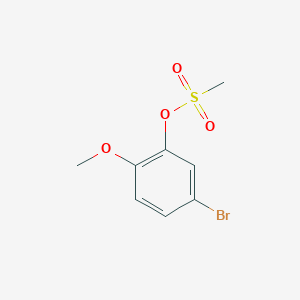

5-Bromo-2-methoxyphenyl methanesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-2-methoxyphenyl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO4S/c1-12-7-4-3-6(9)5-8(7)13-14(2,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSGHHSZKANUDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674323 | |

| Record name | 5-Bromo-2-methoxyphenyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871571-19-6 | |

| Record name | 5-Bromo-2-methoxyphenyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-2-methoxyphenyl methanesulfonate: Synthesis, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxyphenyl methanesulfonate, also known as 5-bromo-2-methoxyphenyl mesylate, is a versatile bifunctional organic compound of significant interest in modern synthetic chemistry. Bearing two key reactive sites—a bromine atom and a methanesulfonate (mesylate) leaving group—on a substituted phenyl ring, this molecule serves as a valuable building block for the construction of complex molecular architectures. The bromine atom is primed for metal-catalyzed cross-coupling reactions, while the mesylate group, an excellent leaving group, provides a reactive handle for nucleophilic aromatic substitution or further cross-coupling transformations. This dual reactivity, combined with the directing and activating effects of the methoxy group, makes it a strategic intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

The precise experimental determination of all physical properties for this compound is not widely reported in publicly available literature, a common occurrence for specialized synthetic intermediates. However, its core properties can be summarized based on vendor data and comparison to related structures.

Table 1: Core Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 871571-19-6 | [][2] |

| Molecular Formula | C₈H₉BrO₄S | [] |

| Molecular Weight | 281.12 g/mol | [] |

| IUPAC Name | (5-bromo-2-methoxyphenyl) methanesulfonate | [] |

| Synonyms | 5-Bromo-2-methoxyphenyl mesylate | [] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | No data available | [3] |

| Boiling Point | No data available | [3] |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF); Insoluble in water (predicted) | - |

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃): The aromatic region is expected to show three distinct signals corresponding to the three protons on the phenyl ring.

-

H-6: A doublet at ~7.4-7.5 ppm. The deshielding is due to the inductive effect of the adjacent mesylate group.

-

H-4: A doublet of doublets at ~7.2-7.3 ppm, coupled to both H-3 and H-6 (meta-coupling).

-

H-3: A doublet at ~6.9-7.0 ppm, ortho to the electron-donating methoxy group.

-

-OCH₃: A sharp singlet at ~3.9 ppm.

-

-OSO₂CH₃: A sharp singlet at ~3.2-3.3 ppm.

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will reflect the electronic environment of the six aromatic carbons and the two methyl carbons.

-

C-2 (C-OCH₃): ~155-157 ppm.

-

C-1 (C-OMs): ~145-147 ppm.

-

C-4 & C-6: ~125-135 ppm.

-

C-3: ~115-117 ppm.

-

C-5 (C-Br): ~112-114 ppm.

-

-OCH₃: ~56-57 ppm.

-

-OSO₂CH₃: ~38-39 ppm.

Expert Insight: The key distinction in the ¹H NMR spectrum compared to its isomer, 2-bromo-5-methoxyphenyl methanesulfonate, lies in the splitting patterns and chemical shifts of the aromatic protons, which are dictated by the relative positions of the bromo, methoxy, and mesylate substituents.[4] Careful analysis of these patterns is crucial for unambiguous structure confirmation.

Synthesis of this compound

The synthesis is a straightforward, two-step process starting from commercially available guaiacol (2-methoxyphenol). The causality behind this sequence is to first introduce the bromine atom at the most activated position of the ring and then convert the phenolic hydroxyl into a good leaving group.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-methoxyphenyl methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Bromo-2-methoxyphenyl methanesulfonate in Modern Organic Synthesis

This compound, a sulfonate ester, is a key building block in the synthesis of a variety of complex organic molecules. Its utility is primarily derived from the presence of multiple reactive sites: the bromine atom, which can participate in cross-coupling reactions, and the methanesulfonate (mesylate) group, an excellent leaving group for nucleophilic substitution reactions. The strategic placement of the methoxy group further influences the electronic properties of the aromatic ring, providing regiochemical control in subsequent transformations. This guide offers a comprehensive overview of the synthesis and detailed characterization of this versatile intermediate, providing researchers with the foundational knowledge to effectively incorporate it into their synthetic strategies.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the bromination of a readily available starting material, o-methoxyphenol (guaiacol), to furnish the key intermediate, 5-bromo-2-methoxyphenol. This intermediate is then subjected to sulfonylation with methanesulfonyl chloride to yield the final product.

Part 1: Synthesis of 5-Bromo-2-methoxyphenol

The initial step involves the regioselective bromination of o-methoxyphenol. The hydroxyl and methoxy groups are ortho, para-directing activators. To achieve selective bromination at the para-position to the hydroxyl group, a robust and high-yielding protocol is employed.

Reaction Scheme:

Experimental Protocol:

A detailed and reliable procedure for the synthesis of 5-bromo-2-methoxyphenol has been reported and is outlined below.[1]

-

To a solution of o-methoxyphenol (guaiacol) (5.0 g, 0.04 mol) in acetonitrile (50 ml) at ambient temperature, trifluoroacetic anhydride (6.2 ml, 1.1 eq.) is added.

-

The solution is stirred for 5 minutes, after which a 1 M solution of potassium tert-butoxide (4.0 ml, 0.1 eq.) is added slowly.

-

The resulting mixture is stirred for an additional 45 minutes.

-

A solution of N-bromosuccinimide (NBS) (7.83 g, 1.1 eq.) in acetonitrile (50 ml) is added slowly via an addition funnel.

-

The orange-colored solution is stirred for 24 hours.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is suspended in dichloromethane (50 ml).

-

A 6 N aqueous solution of sodium hydroxide (20 ml) is added, and the organic layer is separated and discarded.

-

The aqueous basic layer is acidified with concentrated hydrochloric acid to a pH of 2.

-

The acidic aqueous layer is extracted with dichloromethane (50 ml).

-

The organic layer is washed with brine and then concentrated on a rotary evaporator to yield the desired product, 5-bromo-2-methoxyphenol, as a reddish oil (yields of up to 90% have been reported).[1]

Causality Behind Experimental Choices:

-

Trifluoroacetic anhydride and potassium tert-butoxide: This combination is used to activate the phenolic hydroxyl group, making the aromatic ring more susceptible to electrophilic bromination.

-

N-bromosuccinimide (NBS): NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine.

-

Acetonitrile: This polar aprotic solvent is suitable for dissolving the reactants and facilitating the reaction.

-

Aqueous workup: The use of sodium hydroxide and hydrochloric acid allows for the separation of the product from any unreacted starting material and byproducts.

Part 2: Synthesis of this compound

The second and final step is the conversion of the phenolic hydroxyl group of 5-bromo-2-methoxyphenol to a methanesulfonate ester. This is a standard transformation that enhances the leaving group ability of the oxygen moiety, paving the way for subsequent nucleophilic substitution reactions.

Reaction Scheme:

Experimental Protocol:

A general and effective procedure for the synthesis of aryl methanesulfonates from phenols involves the use of a non-nucleophilic base in an aprotic solvent.

-

To a stirred solution of 5-bromo-2-methoxyphenol (1.0 eq) in anhydrous dichloromethane at 0 °C is added a suitable non-nucleophilic base such as triethylamine (1.2 eq) or pyridine (1.2 eq).

-

Methanesulfonyl chloride (1.1 eq) is then added dropwise to the solution, ensuring the temperature is maintained at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically 2-4 hours), while being monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is quenched with water and the organic layer is separated.

-

The organic layer is washed successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Causality Behind Experimental Choices:

-

Methanesulfonyl Chloride (MsCl): This is the source of the methanesulfonyl group. It is a highly reactive electrophile.

-

Non-nucleophilic Base (e.g., Triethylamine or Pyridine): The base is crucial to deprotonate the phenolic hydroxyl group, forming a phenoxide ion which is a much more potent nucleophile to attack the sulfur atom of methanesulfonyl chloride. A non-nucleophilic base is chosen to avoid competing reactions with the highly reactive methanesulfonyl chloride.

-

Anhydrous Dichloromethane: An aprotic solvent is used to prevent the hydrolysis of methanesulfonyl chloride.

-

Low Temperature (0 °C): The reaction is initiated at a low temperature to control the exothermic reaction between the highly reactive methanesulfonyl chloride and the phenoxide.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are routinely employed.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as multiplets or doublets in the range of δ 7.0-7.5 ppm. The methoxy group protons will be a singlet around δ 3.8-3.9 ppm. The methanesulfonyl protons will appear as a singlet around δ 3.1-3.3 ppm. |

| ¹³C NMR | Aromatic carbons will be observed in the range of δ 110-160 ppm. The methoxy carbon will be around δ 55-60 ppm. The methanesulfonyl carbon will appear around δ 38-40 ppm. |

| Infrared (IR) | Characteristic peaks for the sulfonate group (S=O stretching) will be present around 1350-1370 cm⁻¹ and 1170-1190 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be observed. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) confirms the conversion of the phenol. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (281.12 g/mol for C₈H₉BrO₄S). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature. |

Note: Specific spectral data for this compound is not widely published. The expected ranges are based on the analysis of structurally similar compounds. For comparison, the ¹H NMR data for the isomeric 2-Bromo-5-methoxyphenyl methanesulfonate shows signals at δ 7.49 (d, J = 8.12 Hz, 1H), 7.02 (d, J = 2.82 Hz, 1H), 6.77 (dd, J = 2.84, 2.84 Hz, 1H), 3.81 (s, 3H), and 3.26 (s, 3H). The ¹³C NMR spectrum of this isomer displays peaks at δ 159.90, 146.95, 133.75, 114.98, 110.08, 105.82, 55.87, and 38.86.[2]

Visualizing the Synthetic Workflow

The two-step synthesis of this compound can be visualized through the following workflow diagram.

Caption: Synthetic workflow for this compound.

Safety and Handling Considerations

-

Methanesulfonyl chloride is toxic, corrosive, and a lachrymator. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

N-bromosuccinimide is an irritant and should be handled with care.

-

Trifluoroacetic anhydride is corrosive and reacts violently with water.

-

Organic solvents such as dichloromethane and acetonitrile are flammable and should be handled away from ignition sources.

Conclusion

This technical guide provides a detailed and scientifically grounded framework for the synthesis and characterization of this compound. By understanding the rationale behind the experimental choices and the expected analytical outcomes, researchers can confidently produce and verify this valuable synthetic intermediate. The protocols described herein are robust and based on established chemical principles, ensuring a high degree of trustworthiness and reproducibility. The versatility of this compound as a building block in medicinal chemistry and materials science underscores the importance of a thorough understanding of its preparation and properties.

References

-

Beilstein Journals. Supplementary Information. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Fluoro-2-methylphenol

Prepared by: Gemini, Senior Application Scientist

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluoro-2-methylphenol (CAS 452-72-2). It has come to our attention that there may be some ambiguity regarding the CAS number for this compound, with CAS 871571-19-6 occasionally being erroneously associated with it. This guide will focus exclusively on the validated spectroscopic data for 4-Fluoro-2-methylphenol, a key intermediate in the synthesis of various pharmaceuticals and functional polymers.[1] As researchers and professionals in drug development, a thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and quality control.

This document is structured to provide not only the spectral data but also insights into the rationale behind the experimental choices and the interpretation of the observed spectral features. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting the data in a clear and accessible format, supplemented with detailed experimental considerations.

Chemical Structure and Properties

IUPAC Name: 4-Fluoro-2-methylphenol Synonyms: 4-Fluoro-o-cresol, 2-Methyl-4-fluorophenol[2] CAS Number: 452-72-2[2] Molecular Formula: C₇H₇FO[2] Molecular Weight: 126.13 g/mol [2]

Caption: Chemical structure of 4-Fluoro-2-methylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-Fluoro-2-methylphenol, both ¹H and ¹³C NMR provide invaluable information about its chemical environment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Fluoro-2-methylphenol is characterized by distinct signals for the methyl, aromatic, and hydroxyl protons.

Table 1: ¹H NMR Data for 4-Fluoro-2-methylphenol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.2 | Singlet | 3H | -CH₃ |

| ~5.0 | Broad Singlet | 1H | -OH |

| ~6.7-7.0 | Multiplet | 3H | Ar-H |

Expertise & Experience in Experimental Choices:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for acquiring the ¹H NMR spectrum of phenolic compounds. Its ability to dissolve a wide range of organic molecules and its relatively clean spectral window make it a primary choice. For this particular molecule, the hydroxyl proton signal may be broad and its chemical shift can be concentration-dependent due to hydrogen bonding. In some cases, using dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as the phenolic proton often appears as a sharper singlet at a more downfield position.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm. This provides a reliable reference point for measuring the chemical shifts of the analyte's protons.

Authoritative Grounding in Spectral Interpretation:

The ¹H NMR spectrum is consistent with the structure of 4-Fluoro-2-methylphenol. The upfield singlet at approximately 2.2 ppm is characteristic of a methyl group attached to an aromatic ring. The aromatic region, typically between 6.7 and 7.0 ppm, integrates to three protons, corresponding to the three hydrogens on the benzene ring. The broad singlet around 5.0 ppm is indicative of the acidic hydroxyl proton, which readily exchanges with residual water in the solvent, leading to signal broadening. The exact chemical shifts and coupling patterns of the aromatic protons are influenced by the electronic effects of the hydroxyl, methyl, and fluoro substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Data for 4-Fluoro-2-methylphenol

| Chemical Shift (δ) ppm | Assignment |

| ~16 | -CH₃ |

| ~113-128 | Ar-C |

| ~150-158 | Ar-C-O and Ar-C-F |

Expertise & Experience in Experimental Choices:

-

Decoupling: ¹³C NMR spectra are typically acquired with proton decoupling. This technique irradiates the sample with a broad range of radiofrequencies corresponding to the proton resonance frequencies, which collapses the carbon-proton spin-spin coupling. The result is a spectrum with sharp singlet signals for each unique carbon atom, simplifying interpretation and improving the signal-to-noise ratio.

Authoritative Grounding in Spectral Interpretation:

The ¹³C NMR spectrum of 4-Fluoro-2-methylphenol shows distinct signals for the aliphatic methyl carbon and the six aromatic carbons. The methyl carbon appears at the most upfield position (~16 ppm). The aromatic carbons resonate in the region of approximately 113-128 ppm. The two carbons directly attached to the highly electronegative oxygen and fluorine atoms (C-O and C-F) are significantly deshielded and appear at the most downfield positions in the aromatic region, typically between 150 and 158 ppm. The carbon bearing the fluorine atom will also exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which can be observed in a coupled spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-Fluoro-2-methylphenol is dominated by absorptions corresponding to the O-H, C-H, C=C, and C-O bonds.

Table 3: Key IR Absorptions for 4-Fluoro-2-methylphenol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2850-2960 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~1500-1600 | Strong | Aromatic C=C stretch |

| ~1200-1300 | Strong | C-O stretch |

| ~1100-1200 | Strong | C-F stretch |

Expertise & Experience in Experimental Choices:

-

Sampling Technique: For a solid sample like 4-Fluoro-2-methylphenol, Attenuated Total Reflectance (ATR) is a modern and convenient sampling technique.[3] It requires minimal sample preparation and provides high-quality spectra. Alternatively, preparing a potassium bromide (KBr) pellet or a Nujol mull are traditional methods for acquiring the IR spectrum of a solid.[4] The spectrum provided by PubChem was obtained using the ATR-Neat technique.[2]

Caption: A generalized workflow for ATR-IR analysis.

Authoritative Grounding in Spectral Interpretation:

The broad and intense absorption band around 3400 cm⁻¹ is a classic signature of the O-H stretching vibration in a hydrogen-bonded phenol. The absorptions in the 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ regions correspond to the stretching vibrations of the aromatic and aliphatic C-H bonds, respectively. The strong peaks in the 1500-1600 cm⁻¹ range are due to the C=C stretching vibrations within the aromatic ring. The strong absorption between 1200-1300 cm⁻¹ is characteristic of the C-O stretching of the phenolic group, and the C-F stretch is expected to appear as a strong band in the 1100-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

Table 4: Key Mass Spectral Data for 4-Fluoro-2-methylphenol

| m/z | Relative Intensity | Assignment |

| 126 | High | Molecular Ion [M]⁺ |

| 125 | High | [M-H]⁺ |

| 97 | Medium | [M-H-CO]⁺ or [M-CHO]⁺ |

Expertise & Experience in Experimental Choices:

-

Ionization Method: Electron Ionization (EI) is a common and robust ionization technique for relatively volatile and thermally stable compounds like 4-Fluoro-2-methylphenol, often coupled with Gas Chromatography (GC-MS). EI is a "hard" ionization method, meaning it imparts significant energy to the molecule, leading to extensive fragmentation that provides a detailed "fingerprint" of the compound.

-

GC-MS for Purity and Identification: The use of GC-MS allows for the separation of the analyte from a mixture before it enters the mass spectrometer. This is crucial for confirming the purity of the sample and obtaining a clean mass spectrum of the target compound. For phenolic compounds, derivatization (e.g., silylation) is sometimes employed to increase volatility and improve chromatographic peak shape.[5][6]

Authoritative Grounding in Spectral Interpretation:

The mass spectrum of 4-Fluoro-2-methylphenol shows a prominent molecular ion peak at m/z 126, which corresponds to the molecular weight of the compound. A significant peak at m/z 125 is due to the loss of a hydrogen atom from the molecular ion, forming a stable phenoxy radical cation. Another notable fragment at m/z 97 can be attributed to the loss of a CHO radical from the [M-H]⁺ ion or the loss of carbon monoxide from the molecular ion followed by the loss of a hydrogen atom. The fragmentation pattern is a characteristic signature that can be used to confirm the identity of 4-Fluoro-2-methylphenol.

Caption: A plausible fragmentation pathway for 4-Fluoro-2-methylphenol.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and reliable basis for the identification and characterization of 4-Fluoro-2-methylphenol. The ¹H and ¹³C NMR spectra confirm the connectivity of the atoms in the molecule, while the IR spectrum clearly indicates the presence of the key functional groups. The mass spectrum provides the molecular weight and a characteristic fragmentation pattern. For researchers and professionals in drug development and related fields, this in-depth understanding of the spectroscopic properties of 4-Fluoro-2-methylphenol is essential for ensuring the quality and integrity of their work.

References

-

PubChem. 4-Fluoro-2-methylphenol. [Link]

-

PubChem. 4-Fluoro-2-methylphenol | C7H7FO | CID 136295. [Link]

-

Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. National Institutes of Health. [Link]

-

A gas chromatography/mass spectrometry method for the simultaneous analysis of 50 phenols in wastewater using deconvolution technology. ResearchGate. [Link]

-

SpectraBase. 4-Fluoro-2-methylphenol - Optional[13C NMR] - Spectrum. [Link]

-

Electronic Supplementary Material. The Royal Society of Chemistry. [Link]

-

Spectroscopic studies of the cresols. Indian Academy of Sciences. [Link]

-

NIST WebBook. p-Cresol. [Link]

-

Fragmentation and Interpretation of Spectra. [Link]

-

ATR-FTIR spectra of the studied polyphenolic compounds in their solid state. ResearchGate. [Link]

-

Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

nmrshiftdb2 - open nmr database on the web. [Link]

-

PROSPRE - 1H NMR Predictor. [Link]

-

13C NMR Spectroscopy. [Link]

-

GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. PubMed. [Link]

-

Mass spectrum of phenol. Doc Brown's Chemistry. [Link]

-

IR Spectroscopy. Chemistry LibreTexts. [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link]

-

1H NMR Spectrum of o-cresol. FooDB. [Link]

-

FTIR Analysis Beginner's Guide: Interpreting Results. Innovatech Labs. [Link]

-

NMR Chemical Shift Values Table. Chemistry Steps. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

-

Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. PubMed. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. 4-Fluoro-2-methylphenol | C7H7FO | CID 136295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. 4-Fluoro-2-methylphenol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. 4-Fluoro-2-methylphenol(452-72-2) 13C NMR [m.chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Solubility of 5-Bromo-2-methoxyphenyl methanesulfonate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-methoxyphenyl methanesulfonate. Solubility is a critical physicochemical property that significantly influences the developability of an active pharmaceutical ingredient (API).[1][2][3] For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility in various organic solvents is paramount for successful process development, formulation, and ultimately, therapeutic efficacy. This document delves into the theoretical and practical aspects of the solubility of this compound, presenting available data, predictive principles, and robust experimental protocols for its quantitative determination.

Introduction: The Significance of this compound and its Solubility Profile

This compound is a sulfonate ester, a class of organic compounds recognized for their utility as synthetic intermediates in medicinal chemistry.[4] The methanesulfonate (mesylate) group is an excellent leaving group in nucleophilic substitution reactions, making this compound a valuable building block for the synthesis of more complex molecules.[5] The solubility of an API is a determining factor for its absorption and bioavailability.[1][2][] Poor solubility can lead to challenges in formulation, variable drug exposure, and potential roadblocks in the drug development pipeline.[7] Therefore, characterizing the solubility of this compound in a range of organic solvents is a foundational step in its journey from a laboratory curiosity to a potential therapeutic agent.

Sulfonate esters, while synthetically useful, have also been a subject of regulatory scrutiny due to the potential for the formation of genotoxic impurities.[8][9] A comprehensive understanding of their physicochemical properties, including solubility, is crucial for designing manufacturing processes that ensure the safety and quality of the final drug product.[9]

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its molecular structure and the properties of the solvent. The principle of "like dissolves like" provides a fundamental framework for predicting solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another.

This compound possesses a moderately polar structure. The presence of the methoxy and sulfonate ester groups introduces polar characteristics, while the brominated benzene ring contributes to its lipophilicity. This duality suggests that the compound will exhibit solubility in a range of organic solvents.

Key Structural Features Influencing Solubility:

-

Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety.

-

Bromo Group: The bromine atom increases the molecular weight and contributes to the lipophilicity of the molecule.

-

Methoxy Group (-OCH₃): This ether linkage is a polar group capable of acting as a hydrogen bond acceptor.

-

Methanesulfonate Group (-OSO₂CH₃): This is a highly polar and electron-withdrawing group.

Based on these features, it is anticipated that this compound will be more soluble in polar aprotic solvents and some polar protic solvents, and less soluble in nonpolar solvents.

Solubility Profile of this compound

| Solvent | Type | Predicted Solubility |

| Dichloromethane (DCM) | Polar Aprotic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Water | Polar Protic | Insoluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble |

| Acetonitrile (ACN) | Polar Aprotic | Likely Soluble |

| Ethyl Acetate (EtOAc) | Moderately Polar | Moderately Soluble |

| Methanol (MeOH) | Polar Protic | Moderately Soluble |

| Ethanol (EtOH) | Polar Protic | Moderately Soluble |

| Toluene | Nonpolar | Sparingly Soluble |

| Hexane | Nonpolar | Insoluble |

This table is based on general principles of solubility and limited available data. Experimental verification is highly recommended.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

For a definitive understanding of the solubility of this compound, experimental determination is essential. The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[10] This method involves equilibrating an excess of the solid compound with the solvent of interest and then measuring the concentration of the dissolved compound in the supernatant.

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for determining thermodynamic solubility.

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with PTFE-lined caps

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Appropriate HPLC column (e.g., C18)

Procedure:

-

Preparation of the Suspension:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the suspension for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vial from the shaker and allow the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the supernatant into a clean vial to remove any remaining solid particles.

-

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the same solvent.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with known concentrations.

-

-

Analysis:

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method such as HPLC-UV or LC-MS.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) of the standard solutions against their known concentrations.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.

-

The calculated concentration represents the thermodynamic solubility of the compound in the specific solvent at the experimental temperature.

-

Kinetic Solubility for High-Throughput Screening

In early-stage drug discovery, kinetic solubility assays are often employed for their high-throughput nature.[11][12][13] These assays measure the solubility of a compound from a concentrated DMSO stock solution that is diluted into an aqueous buffer.[14][15] While not a measure of true thermodynamic solubility, kinetic solubility provides a rapid assessment of a compound's propensity to precipitate from solution and is valuable for ranking compounds and identifying potential solubility liabilities early in the discovery process.[12]

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective utilization in research and drug development. While specific quantitative data is limited, its chemical structure suggests solubility in a range of polar aprotic and moderately polar solvents. This guide provides a framework for understanding the factors that govern its solubility and a detailed, field-proven protocol for its experimental determination using the shake-flask method. By applying these principles and methodologies, researchers can obtain reliable solubility data to guide their synthetic strategies, formulation development, and overall drug discovery efforts.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Accessed January 17, 2026. [Link]

-

Nguyen, B. et al. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications11 , 5753 (2020). [Link]

-

Vlachos, D. G. et al. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal67 , e17235 (2021). [Link]

-

Pharmaceutical Online. API Solubility And Dissolution Enhancement Via Formulation. Accessed January 17, 2026. [Link]

-

Pharmaoffer. API solubility: Significance and symbolism. Accessed January 17, 2026. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Accessed January 17, 2026. [Link]

-

Royal Society of Chemistry. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Accessed January 17, 2026. [Link]

-

Nguyen, B. et al. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications11 , 5753 (2020). [Link]

-

Kerns, E. H. & Di, L. In vitro solubility assays in drug discovery. Drug Discovery Today11 , 345-351 (2006). [Link]

-

Chemistry For Everyone. How To Predict Solubility Of Organic Compounds? YouTube. Accessed January 17, 2026. [Link]

-

Drug Development and Delivery. WHITEPAPER - Enhancing the Solubility of Active Pharmaceutical Ingredients Using Hot Melt Extrusion & Polyvinyl Alcohol. Accessed January 17, 2026. [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Accessed January 17, 2026. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Accessed January 17, 2026. [Link]

-

Teasdale, A. The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences99 , 3748-3755 (2010). [Link]

-

Ngassa, F. N. et al. Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry14 , 1-17 (2023). [Link]

-

Wikipedia. Sulfonate. Accessed January 17, 2026. [Link]

-

PCBIS. Thermodynamic solubility. Accessed January 17, 2026. [Link]

-

Alsenz, J. & Kansy, M. A review of methods for solubility determination in biopharmaceutical drug characterization. Pharmaceutical Research24 , 483-494 (2007). [Link]

-

ResearchGate. (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Accessed January 17, 2026. [Link]

-

Teasdale, A. et al. A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development14 , 999-1007 (2010). [Link]

-

ResearchGate. (PDF) Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Accessed January 17, 2026. [Link]

-

PubChem. Ethyl Methanesulfonate. Accessed January 17, 2026. [Link]

-

PubChem. Methanesulfonate. Accessed January 17, 2026. [Link]

-

National Center for Biotechnology Information. Table 1, Properties of Methyl Methanesulfonate - 15th Report on Carcinogens. Accessed January 17, 2026. [Link]

-

National Center for Biotechnology Information. Table 1, Properties of Ethyl Methanesulfonate - 15th Report on Carcinogens. Accessed January 17, 2026. [Link]

-

Wikipedia. Methanesulfonic acid. Accessed January 17, 2026. [Link]

-

SWGDrug. 4-BROMO-2,5-DIMETHOXYPHENETHYLAMINE. Accessed January 17, 2026. [Link]

Sources

- 1. Improving API Solubility using API Processing [sigmaaldrich.com]

- 2. API Solubility And Dissolution Enhancement Via Formulation [pharmaceuticalonline.com]

- 3. API solubility: Significance and symbolism [wisdomlib.org]

- 4. eurjchem.com [eurjchem.com]

- 5. Sulfonate - Wikipedia [en.wikipedia.org]

- 7. WHITEPAPER - Enhancing the Solubility of Active Pharmaceutical Ingredients Using Hot Melt Extrusion & Polyvinyl Alcohol - Drug Development and Delivery [drug-dev.com]

- 8. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. charnwooddiscovery.com [charnwooddiscovery.com]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. enamine.net [enamine.net]

An In-depth Technical Guide to the Stability and Storage of 5-Bromo-2-methoxyphenyl methanesulfonate

This guide provides a comprehensive overview of the critical stability characteristics and recommended storage conditions for 5-Bromo-2-methoxyphenyl methanesulfonate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with field-proven methodologies to ensure the integrity and reliability of this important chemical intermediate.

Introduction to this compound: A Profile

This compound, with the molecular formula C₉H₁₁BrO₄S, is a sulfonate ester that serves as a valuable intermediate in organic synthesis.[1] Its reactivity is largely defined by the methanesulfonate (mesylate) group, an excellent leaving group in nucleophilic substitution reactions, and the substituted phenyl ring. The presence of a bromine atom and a methoxy group on the aromatic ring influences its electronic properties and, consequently, its stability and reactivity profile.[1] Understanding the inherent stability of this compound is paramount for its effective use in multi-step syntheses, ensuring reproducibility, and preventing the formation of unwanted impurities that could compromise research outcomes.

Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrO₄S | [1] |

| Molecular Weight | 295.15 g/mol | [1] |

| InChI Key | GNSGHHSZKANUDW-UHFFFAOYSA-N | [] |

| Appearance | Solid (predicted) | General chemical knowledge |

| Known Sensitivities | Moisture, strong bases, oxidizing agents | [1] |

Chemical Stability & Degradation Pathways

The stability of this compound is influenced by several environmental factors. Based on its structure as a sulfonate ester, the primary degradation pathway of concern is hydrolysis. Other potential degradation routes include reactions with strong bases, oxidizing agents, and photolytic degradation.

Hydrolytic Stability

The ester linkage between the phenyl group and the methanesulfonate moiety is susceptible to cleavage by water (hydrolysis). This reaction can be catalyzed by both acidic and basic conditions. The methanesulfonate anion is a stable leaving group, which facilitates this process. The presence of moisture is a critical factor; therefore, exposure to humid environments can lead to the gradual degradation of the material.[1]

Reactivity with Bases and Oxidants

As noted by suppliers, the compound reacts vigorously with strong bases and oxidizing agents.[1] Strong bases can promote elimination reactions or accelerate hydrolysis. Strong oxidizing agents can potentially lead to the degradation of the aromatic ring or other functional groups, leading to a complex mixture of impurities.

Potential Degradation Pathway

A primary degradation pathway for phenyl sulfonates is desulfonation.[3] Under hydrolytic conditions (acidic or basic), the ester bond is cleaved, leading to the formation of 5-Bromo-2-methoxyphenol and methanesulfonic acid.

Caption: Potential hydrolytic degradation pathway of this compound.

Recommended Storage and Handling

To maintain the purity and stability of this compound, adherence to proper storage and handling protocols is essential.

Storage Conditions

Based on the compound's known sensitivities, the following storage conditions are recommended:

-

Temperature: Store in a cool location. While specific temperature data is limited, standard refrigerated conditions (2-8 °C) are advisable for long-term storage to minimize thermal degradation. For a related compound, 5-bromo-2-methoxybenzenesulfonyl chloride, storage in a cool place is recommended.[4]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and oxidation.[1]

-

Container: Use a tightly sealed container to prevent moisture ingress.[4][5] Amber glass vials are recommended to protect from light, although specific photostability data is not available.

-

Environment: The storage area should be dry and well-ventilated.[4]

Handling Precautions

-

Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation.[4]

-

Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]

-

Avoid contact with skin and eyes.[5]

-

Keep away from strong bases and oxidizing agents to prevent vigorous reactions.[1]

-

Dispense the compound in a dry environment, such as a glove box, to minimize exposure to atmospheric moisture.

Establishing Stability: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component in understanding a compound's stability profile.[6][7] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[8][9] This information is invaluable for developing stable formulations and establishing appropriate storage conditions.[6][10]

Objectives of Forced Degradation Studies

-

To assess the intrinsic stability of the molecule.[7]

-

To develop and validate a stability-indicating analytical method.[7][8]

The following is a representative workflow for conducting forced degradation studies on this compound.

Caption: General workflow for a forced degradation study.

Experimental Protocol: Forced Degradation

This protocol outlines a systematic approach to stress testing. The goal is to achieve 10-20% degradation to ensure that secondary degradation products are not overly represented.[8]

Materials:

-

This compound

-

HPLC-grade acetonitrile and water

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Calibrated pH meter, HPLC system with UV detector, LC-MS system

-

Photostability chamber, oven

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate at 60 °C for 24 hours.

-

At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate at room temperature for 4 hours.

-

At appropriate time points (e.g., 1, 2, 4 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis. (Note: Base-catalyzed hydrolysis is typically faster than acid-catalyzed).

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Incubate at room temperature for 24 hours, protected from light.

-

At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Place a solid sample of the compound in an oven at 80 °C for 48 hours.

-

Also, expose the stock solution to the same conditions.

-

At appropriate time points, prepare solutions from the solid sample and dilute the liquid sample for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solid sample and the stock solution to a light source in a photostability chamber according to ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to exclude light.

-

Analyze the samples after the exposure period.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method must be able to separate the parent compound from all process impurities and degradation products.

-

Peak purity analysis should be performed to ensure that the parent peak is free from co-eluting degradants.

-

Use LC-MS to obtain mass data for the degradation products to aid in their identification and structural elucidation.

-

Interpreting the Data

The results from these studies should be summarized to provide a clear picture of the compound's stability profile.

| Stress Condition | Observation | % Degradation (Example) | Major Degradants (m/z) |

| 0.1 M HCl, 60°C, 24h | Moderate degradation | 15% | 217/219 |

| 0.1 M NaOH, RT, 4h | Rapid degradation | >50% | 217/219 |

| 3% H₂O₂, RT, 24h | Minor degradation | 5% | - |

| Heat (80°C), 48h | Negligible degradation | <2% | - |

| Photolytic (ICH Q1B) | Negligible degradation | <2% | - |

This example data illustrates that the compound is most sensitive to basic hydrolysis, followed by acidic hydrolysis, and is relatively stable to oxidation, heat, and light. The major degradant with m/z 217/219 would correspond to 5-Bromo-2-methoxyphenol, confirming the proposed hydrolytic degradation pathway.

Conclusion

This compound is a valuable synthetic intermediate that requires careful storage and handling to maintain its integrity. It is particularly sensitive to moisture and basic conditions, leading primarily to hydrolytic cleavage of the methanesulfonate group. The recommended storage conditions are in a cool, dry, and inert environment in a tightly sealed container. The execution of systematic forced degradation studies is essential for fully characterizing its stability profile and for the development of robust analytical methods. By adhering to the principles and protocols outlined in this guide, researchers can ensure the quality and reliability of this compound in their scientific endeavors.

References

- EvitaChem. 5-Bromo-2-methoxybenzyl methanesulfonate (EVT-14000982).

- Echemi. 5-BROMO-2-METHOXYBENZENESULFONYL CHLORIDE Safety Data Sheets.

- BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation.

- National Institutes of Health. EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes - PMC.

- Guidechem. This compound (CAS No. 871571-19-6) SDS.

- MedCrave online. Forced Degradation Studies.

- Sigma-Aldrich. SAFETY DATA SHEET.

- BLD Pharm. 871571-19-6|this compound.

- BOC Sciences. CAS 871571-19-6 this compound.

- National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review.

- Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.

- Taylor & Francis Online. Forced Degradation in Pharmaceuticals – A Regulatory Update.

Sources

- 1. Buy 5-Bromo-2-methoxybenzyl methanesulfonate (EVT-14000982) [evitachem.com]

- 3. EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biopharminternational.com [biopharminternational.com]

- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 10. onyxipca.com [onyxipca.com]

An In-depth Technical Guide to 5-Bromo-2-methoxyphenyl Methanesulfonate as a Versatile Building Block in Organic Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methoxyphenyl methanesulfonate is a uniquely functionalized aromatic compound that has emerged as a powerful and versatile building block in modern organic synthesis. Its structure incorporates two key reactive sites: a carbon-bromine bond amenable to a wide array of palladium-catalyzed cross-coupling reactions, and a methanesulfonate (mesylate) group, a competent leaving group for nucleophilic substitution. The strategic placement of a methoxy group provides electronic and steric influence, enabling chemists to achieve high levels of selectivity and complexity in molecular construction. This guide provides an in-depth exploration of the compound's properties, reactivity, and applications, with a focus on field-proven insights and detailed experimental protocols to empower researchers in medicinal chemistry and materials science.

Introduction and Strategic Value

At its core, this compound offers a platform for sequential, regioselective functionalization. The significant difference in reactivity between the aryl bromide (C-Br) and the aryl methanesulfonate (C-OMs) allows for a two-stage modification strategy. The C-Br bond is the primary site for palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which are foundational methods for constructing carbon-carbon and carbon-nitrogen bonds.[1][2][3][4] The methoxy group, positioned ortho to the mesylate, acts as an electronic modulator and can influence reaction kinetics and regioselectivity. This combination of functionalities makes the molecule an important intermediate in the synthesis of complex pharmaceuticals and biologically active compounds.[5][6][7]

Physicochemical and Spectroscopic Data

Accurate characterization is critical for the effective use of any chemical building block. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 871571-19-6 | [][9] |

| Molecular Formula | C₈H₉BrO₄S | [] |

| Molecular Weight | 295.12 g/mol | [] |

| IUPAC Name | (5-bromo-2-methoxyphenyl) methanesulfonate | [] |

| Synonyms | 5-Bromo-2-methoxyphenyl mesylate | [] |

| Purity | Typically ≥98% | [] |

Note: Spectroscopic data (NMR, LC-MS, etc.) for specific batches should be obtained from the supplier.[9]

Core Reactivity and Synthetic Applications

The synthetic utility of this building block stems from the chemoselective reactivity of its functional groups. The aryl bromide is significantly more reactive in palladium-catalyzed cross-coupling reactions than the aryl mesylate.[4]

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is the primary reaction site for forming new carbon-carbon and carbon-heteroatom bonds, which are crucial transformations in drug discovery.[1]

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling the aryl bromide with an organoboron species.[10][11] This reaction is fundamental in medicinal chemistry.[1] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to form the C-C bond and regenerate the catalyst.[10]

For the synthesis of aryl alkynes, the Sonogashira coupling is the method of choice. This reaction couples the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[3][12][13] This transformation is highly valuable for creating rigid scaffolds found in organic materials and complex natural products.[3][12] While traditional methods require copper, copper-free conditions have also been developed to avoid potential homocoupling of the alkyne.[13][14]

The formation of C-N bonds is central to the synthesis of countless pharmaceuticals. The Buchwald-Hartwig amination facilitates the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine.[2] The reaction's utility lies in its broad substrate scope and tolerance for various functional groups, replacing harsher classical methods.[2] The catalytic cycle involves oxidative addition of Pd(0) to the aryl bromide, coordination and deprotonation of the amine by a base, and finally, reductive elimination to yield the aryl amine product.[15]

// Positioning nodes around the central structure CBr [pos="-2.5,0!"]; COMs [pos="2.5,1.5!"]; Ortho [pos="2.5,-1.5!"]; struct [pos="0,0!"];

// Edges from reactions to the structure CBr -> struct [label=" Suzuki, Sonogashira,\nBuchwald-Hartwig,\nHeck, Stille, etc.", arrowhead=vee]; COMs -> struct [label=" Nucleophilic Aromatic\nSubstitution (SNA_r)\n(Requires Activation)", arrowhead=vee]; Ortho -> struct [label=" Directed Ortho-Metalation\n(Potential)", arrowhead=vee]; } caption { label = "Key reactive sites on this compound."; fontname = "Arial"; fontsize = 10; }

Exemplary Synthetic Protocols

The following protocols are provided as validated starting points. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from standard procedures for aryl bromides.[1][10]

-

Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

-

Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 equiv.).

-

Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

-

Solvent Addition : Add degassed solvents. A common system is a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water (typically a 4:1 to 10:1 ratio).[1][10][16]

-

Reaction : Heat the mixture to 80-100 °C with vigorous stirring.[1]

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up : Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This procedure is based on established methods for selective amination of aryl bromides.[4][15]

-

Reaction Setup : In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), and a suitable phosphine ligand (e.g., XantPhos, BINAP, 0.02-0.10 equiv.) to a dry reaction vial.[15][17]

-

Solvent Addition : Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction : Seal the vial and heat the mixture with stirring at a temperature ranging from 80 °C to 110 °C.

-

Monitoring : Monitor the reaction by TLC or LC-MS.

-

Work-up : After cooling, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification : Purify the product via flash chromatography.

Strategic Applications in Medicinal Chemistry

The structural motif derived from this building block is found in a range of biologically active molecules. For instance, related N-(methoxyphenyl)benzenesulfonamide structures have been investigated as potent cytotoxic agents and tubulin polymerization inhibitors for anticancer applications.[6][7] The ability to readily introduce diverse aryl, heteroaryl, alkyl, and amino groups via cross-coupling makes this compound an invaluable tool for generating compound libraries for drug screening and lead optimization.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) from the supplier for comprehensive hazard information. While specific toxicity data is limited, related compounds like 5-bromo-2-methoxybenzenesulfonamide are listed with warnings for being harmful if swallowed and causing skin and eye irritation.[18]

Conclusion

This compound is a high-value, multifunctional building block for organic synthesis. Its key strategic advantage lies in the differential reactivity of the aryl bromide and aryl mesylate groups, allowing for predictable and selective cross-coupling reactions at the C-Br bond. This guide has outlined its core properties, key transformations, and provided robust protocols for its application. For researchers in drug development and materials science, mastering the use of this reagent provides a reliable and efficient pathway to novel and complex molecular architectures.

References

- EvitaChem. (n.d.). Buy 5-Bromo-2-methoxybenzyl methanesulfonate (EVT-14000982).

- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.

- Wikipedia. (2024). Buchwald–Hartwig amination.

- ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl....

- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- ChemicalBook. (n.d.). 5-Bromo-2-methoxyphenol synthesis.

- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.

- BOC Sciences. (n.d.). CAS 871571-19-6 this compound.

- Google Patents. (n.d.). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.

- Wikipedia. (2024). Sonogashira coupling.

- European Patent Office. (2021). COMPOUNDS FOR SUPPRESSING EGFR MUTANT CANCER AND PHARMACEUTICAL USE THEREOF.

- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.

- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- National Institutes of Health. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line.

- BLD Pharm. (n.d.). 871571-19-6|this compound.

- ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with....

- PubChem. (n.d.). 5-Bromo-2-methoxybenzenesulphonamide.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.

- ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of....

- YouTube. (2022). Suzuki Coupling Mechanism.

- ECHEMI. (n.d.). 73735-36-1, 2-(4-methoxyphenyl)ethyl methanesulfonate Formula.

- PubChem. (n.d.). 5-Bromo-2-methoxyphenol.

- ResearchGate. (2023). (PDF) Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate.

- Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate.

- PubMed. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line.

- National Institutes of Health. (n.d.). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine.

- National Institutes of Health. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions.

- MDPI. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.

- ResearchGate. (2025). 2-Methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol - Google Patents [patents.google.com]

- 6. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 871571-19-6|this compound|BLD Pharm [bldpharm.com]

- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jk-sci.com [jk-sci.com]

- 16. researchgate.net [researchgate.net]

- 17. chemrxiv.org [chemrxiv.org]

- 18. 5-Bromo-2-methoxybenzenesulphonamide | C7H8BrNO3S | CID 8317967 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility of 5-Bromo-2-methoxyphenyl Methanesulfonate: A Versatile Scaffold for Modern Medicinal Chemistry

Abstract

In the landscape of contemporary drug discovery, the demand for versatile and strategically functionalized building blocks is perpetual. 5-Bromo-2-methoxyphenyl methanesulfonate, a derivative of the naturally occurring guaiacol, has emerged as a preeminent scaffold for the synthesis of complex molecular architectures. This technical guide elucidates the multifaceted potential of this compound, leveraging its unique electronic and steric properties. We will explore its application in the construction of novel therapeutic agents, from kinase inhibitors to central nervous system modulators, supported by mechanistic insights and detailed synthetic protocols. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to harness the synthetic power of this valuable intermediate.

Introduction: A Molecule of Strategic Importance

This compound (CAS No. 871571-19-6) is a crystalline solid at room temperature.[1][2] At its core, it is a guaiacol (2-methoxyphenol) derivative, a structural motif found in numerous bioactive natural products.[3] The true synthetic potential of this molecule, however, lies in the strategic placement of three key functional groups: a bromine atom, a methoxy group, and a methanesulfonate (mesylate) ester. Each of these imparts distinct reactivity and physicochemical properties, making it a powerful tool in the medicinal chemist's arsenal.

The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional control and predictability. The methoxy group, an ether, influences the electronic nature of the aromatic ring and can play a crucial role in modulating the pharmacokinetic properties of a drug candidate.[4] Finally, the methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions.[5] This trifecta of functionality allows for a modular and divergent approach to the synthesis of diverse compound libraries, a critical aspect of modern drug discovery.

The Synthetic Versatility of this compound

The power of this compound lies in its ability to participate in a wide array of chemical transformations, allowing for the introduction of diverse pharmacophoric elements.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The bromine atom on the aromatic ring makes this compound an ideal substrate for several palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for constructing the carbon-carbon and carbon-nitrogen bonds that form the backbone of many drugs.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the bromo-aromatic core and a boronic acid or ester. This is a widely used method for synthesizing biaryl structures, which are prevalent in many classes of drugs, including kinase inhibitors.[6][7]

-

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of a carbon-nitrogen bond between the aryl bromide and an amine.[2][8] This is a go-to method for synthesizing anilines and their derivatives, which are key components of many CNS-active drugs and other therapeutic agents.

-

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne.[9][10][11] The resulting alkynyl-aromatic structures are valuable intermediates and are found in a number of anticancer agents.

Visualizing the Synthetic Potential: Key Cross-Coupling Pathways

Caption: Key palladium-catalyzed cross-coupling reactions of this compound.

Nucleophilic Aromatic Substitution: Leveraging the Mesylate Leaving Group

The methanesulfonate (mesylate) group is an excellent leaving group, significantly more so than a hydroxyl group.[5] This property opens up the possibility of nucleophilic aromatic substitution (SNAr) reactions at the C1 position, although this typically requires activation by strongly electron-withdrawing groups ortho or para to the leaving group.[12][13] While the methoxy group at the ortho position is electron-donating, the overall electronic landscape of the molecule can be engineered through subsequent reactions to favor SNAr. Alternatively, the aryl mesylate can participate in certain cross-coupling reactions, further expanding its synthetic utility.

Applications in Medicinal Chemistry: Targeting Key Disease Areas

The structural motifs accessible from this compound are prevalent in a number of therapeutically important classes of molecules.

Kinase Inhibitors: A Privileged Scaffold for Anticancer Agents

Many kinase inhibitors feature a biaryl or heteroaryl-aryl core, which can be readily synthesized via Suzuki-Miyaura coupling. The 5-bromo-2-methoxyphenyl scaffold can serve as a versatile starting point for the generation of libraries of potential kinase inhibitors targeting a wide range of kinases implicated in cancer and other diseases.[14][15][16][17] The methoxy group can be strategically employed to modulate solubility and to interact with specific residues in the kinase active site.

GPCR Modulators: Scaffolds for CNS and Metabolic Diseases

G protein-coupled receptors (GPCRs) are a major class of drug targets.[18][19] The synthesis of GPCR modulators often involves the construction of complex aryl amine or biaryl structures. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling of this compound provide direct routes to these key intermediates. The guaiacol-derived core is of particular interest for the development of allosteric modulators that can fine-tune receptor activity.[20][21]

Ion Channel Blockers: Targeting Neurological and Cardiovascular Disorders

Substituted aromatic compounds are common features of ion channel blockers.[22] The ability to introduce a variety of substituents onto the 5-bromo-2-methoxyphenyl core through cross-coupling reactions allows for the systematic exploration of structure-activity relationships in the development of novel ion channel modulators for the treatment of a range of neurological and cardiovascular conditions.

Experimental Protocols: A Guide to Synthesis and Derivatization

Synthesis of this compound

The synthesis of the title compound is a two-step process starting from commercially available guaiacol (2-methoxyphenol).

Step 1: Bromination of Guaiacol to 5-Bromo-2-methoxyphenol

A common method for the regioselective bromination of guaiacol involves the use of N-bromosuccinimide (NBS) in a suitable solvent.[1]

-

Procedure: To a solution of guaiacol (1.0 eq.) in acetonitrile, add trifluoroacetic anhydride (1.1 eq.). Stir the solution for 5 minutes, then slowly add 1 M potassium tert-butoxide (0.1 eq.). After stirring for 45 minutes, a solution of N-bromosuccinimide (1.1 eq.) in acetonitrile is added slowly. The reaction is stirred for 24 hours. The solvent is then removed under reduced pressure. The residue is taken up in dichloromethane and washed with 6 N aqueous sodium hydroxide. The aqueous layer is then acidified with concentrated hydrochloric acid to pH 2 and extracted with dichloromethane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 5-bromo-2-methoxyphenol.[1] A patent also describes a three-step process involving acetylation, bromination with bromine and iron powder, and deacetylation.[23]

Step 2: Mesylation of 5-Bromo-2-methoxyphenol

The conversion of the phenolic hydroxyl group to a methanesulfonate ester is typically achieved by reaction with methanesulfonyl chloride in the presence of a base.

-

General Procedure: To a solution of 5-bromo-2-methoxyphenol (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a non-nucleophilic base such as triethylamine or pyridine (1.2-1.5 eq.). Methanesulfonyl chloride (1.1-1.2 eq.) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried and concentrated to afford this compound.

Visualizing the Synthetic Workflow

Caption: A streamlined workflow for the synthesis of this compound.

Representative Protocol for Suzuki-Miyaura Coupling

-

Procedure: To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as potassium carbonate or potassium phosphate (2.0-3.0 eq.).[6][24] The vessel is evacuated and backfilled with an inert gas (e.g., argon). Degassed solvent (e.g., a mixture of 1,4-dioxane and water) is added, and the mixture is heated (typically 80-100 °C) until the reaction is complete. After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile building block for medicinal chemistry. Its dual reactivity, enabling both cross-coupling and nucleophilic substitution reactions, allows for the efficient and modular synthesis of a wide range of complex molecules. The strategic positioning of the bromo, methoxy, and methanesulfonate groups provides a powerful platform for the development of novel therapeutic agents targeting a diverse array of biological targets, including kinases, GPCRs, and ion channels. As the demand for new and innovative drug candidates continues to grow, the strategic application of such well-designed synthetic intermediates will undoubtedly play a pivotal role in accelerating the drug discovery process. Future work in this area will likely focus on the development of novel catalytic systems that can further expand the scope of reactions involving this and related scaffolds, as well as its application in the synthesis of increasingly complex and biologically active molecules.

References

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

-